2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide
Description
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is a synthetic organic compound. It is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings. The compound also features methoxybenzyl and methoxy-methylpropyl groups, contributing to its unique chemical properties.
Properties
IUPAC Name |
N-(2-methoxy-2-methylpropyl)-2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,26-4)13-22-20(24)15-7-10-17-18(12-15)27-19(23-17)11-14-5-8-16(25-3)9-6-14/h5-10,12H,11,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJZFLQTWJQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step often involves the alkylation of the benzoxazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxy-Methylpropyl Group: This can be done through a nucleophilic substitution reaction where the benzoxazole derivative reacts with 2-methoxy-2-methylpropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxybenzyl alcohol or methoxybenzylamine.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide
- N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide
- 2-(4-methoxybenzyl)-N-methyl-1,3-benzoxazole-6-carboxamide
Uniqueness
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is unique due to the presence of both methoxybenzyl and methoxy-methylpropyl groups. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
